Leupeptin HCl

Catalog No.
S532888
CAS No.
39740-82-4
M.F
C20H39ClN6O4
M. Wt
463.02
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Leupeptin HCl

CAS Number

39740-82-4

Product Name

Leupeptin HCl

IUPAC Name

(S)-2-acetamido-N-((S)-1-(((R)-5-guanidino-1-oxopentan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)-4-methylpentanamide hydrochloride

Molecular Formula

C20H39ClN6O4

Molecular Weight

463.02

InChI

InChI=1S/C20H38N6O4.ClH/c1-12(2)9-16(24-14(5)28)19(30)26-17(10-13(3)4)18(29)25-15(11-27)7-6-8-23-20(21)22;/h11-13,15-17H,6-10H2,1-5H3,(H,24,28)(H,25,29)(H,26,30)(H4,21,22,23);1H/t15-,16+,17+;/m1./s1

InChI Key

OQQYPQNFLLAILR-LPZNKSAJSA-N

SMILES

CC(C[C@H](NC([C@@H](NC(C)=O)CC(C)C)=O)C(N[C@H](CCCNC(N)=N)C=O)=O)C.[H]Cl

Solubility

Soluble in DMSO

Synonyms

Leupeptin HCl; Leupeptin hydrochloride; Leupeptin Ac-LL; N-Acetyl-L-leucyl-L-leucyl-L-argininal; NK-381; NK 381; NK381;

Description

The exact mass of the compound Leupeptin HCl is 426.29545 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Leupeptin hydrochloride is a naturally occurring protease inhibitor produced by actinomycetes, specifically derived from the fermentation of Streptomyces species. It is recognized for its ability to inhibit various types of proteases, including serine, cysteine, and threonine proteases. The compound has a complex structure characterized by an aldehyde group that enhances its reactivity and inhibition properties. Leupeptin is soluble in water and other organic solvents, making it versatile for laboratory applications .

Leupeptin acts primarily as a competitive inhibitor of proteolytic enzymes. It binds to the active sites of serine proteinases such as trypsin and plasmin, preventing substrate access. The inhibition can be reversed by increasing substrate concentration, highlighting its competitive nature. In addition to serine proteases, leupeptin also inhibits cysteine proteases like papain and cathepsin B . Its chemical stability allows it to remain effective under various conditions, although it is sensitive to extreme pH levels and temperatures .

Leupeptin exhibits significant biological activity by modulating proteolytic processes within cells. It has been shown to inhibit apoptosis in sensory hair cells subjected to gentamicin and neomycin damage, indicating its potential neuroprotective effects. This property makes leupeptin valuable in studies related to cell death and survival mechanisms . Additionally, its ability to inhibit calpains and cathepsins positions it as a crucial tool in research involving cellular signaling pathways and protein degradation .

The synthesis of leupeptin can be achieved through fermentation processes involving specific strains of Streptomyces. The compound can also be synthesized chemically through multi-step reactions that involve the assembly of its amino acid components. Typically, the synthesis involves:

  • Fermentation: Cultivation of Streptomyces species under controlled conditions.
  • Extraction: Isolation of leupeptin from the fermentation broth using solvent extraction techniques.
  • Purification: Further purification through chromatography methods to achieve the desired purity levels for research applications .

Leupeptin is widely used in biochemical and pharmacological research due to its protease-inhibiting properties. Its applications include:

  • Cell Culture Studies: Preventing proteolytic degradation of proteins during cell lysis.
  • Biochemical Assays: Used in assays where protease activity needs to be inhibited.
  • Neuroscience Research: Investigating mechanisms of cell death and neuroprotection.
  • Pharmaceutical Development: Potential applications in drug formulations targeting diseases involving dysregulated protease activity .

Research on leupeptin has focused on its interactions with various proteases, revealing insights into its inhibitory mechanisms. Studies indicate that leupeptin effectively inhibits:

  • Serine Proteases: Such as trypsin (Ki = 3.5 nM) and plasmin (Ki = 3.4 nM).
  • Cysteine Proteases: Including papain and cathepsins A and B.
  • Threonine Proteases: While less common, it also shows some inhibitory effects on these enzymes .

These interactions are critical for understanding how leupeptin can be utilized in experimental settings to modulate enzymatic activities.

Leupeptin shares structural and functional similarities with several other protease inhibitors. Below is a comparison highlighting its uniqueness:

Compound NameType of InhibitionSpecificityUnique Features
E64Cysteine Protease InhibitorSelective for cysteine proteasesIrreversible inhibition
Pepstatin AAspartic Protease InhibitorSelective for aspartic proteasesUnique target specificity
AprotininSerine Protease InhibitorBroad-spectrum serine protease inhibitorUsed clinically for reducing bleeding during surgery
Phenylmethylsulfonyl fluoride (PMSF)Serine Protease InhibitorNon-specific serine protease inhibitorIrreversible inhibition

Leupeptin stands out due to its ability to inhibit multiple classes of proteases (serine, cysteine, threonine) competitively, which is not commonly found among other inhibitors that tend to target specific enzyme classes exclusively .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Exact Mass

426.29545

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-07-15
1: Hashimoto Y. Gelatin Zymography Using Leupeptin for the Detection of Various Cathepsin L Forms. Methods Mol Biol. 2017;1594:243-254. doi: 10.1007/978-1-4939-6934-0_16. PMID: 28456988.
2: Sharma P, Rayavara K, Ito D, Basore K, Desai SA. A CLAG3 mutation in an amphipathic transmembrane domain alters malaria parasite nutrient channels and confers leupeptin resistance. Infect Immun. 2015 Jun;83(6):2566-74. doi: 10.1128/IAI.02966-14. Epub 2015 Apr 13. PMID: 25870226; PMCID: PMC4432768.
3: Childers MK, Bogan JR, Bogan DJ, Greiner H, Holder M, Grange RW, Kornegay JN. Chronic administration of a leupeptin-derived calpain inhibitor fails to ameliorate severe muscle pathology in a canine model of duchenne muscular dystrophy. Front Pharmacol. 2012 Jan 9;2:89. doi: 10.3389/fphar.2011.00089. PMID: 22291646; PMCID: PMC3253583.
4: Gavriel H, Shulman A, Stracher A, Sohmer H. Leupeptin reduces impulse noise induced hearing loss. J Occup Med Toxicol. 2011 Dec 29;6:38. doi: 10.1186/1745-6673-6-38. PMID: 22206578; PMCID: PMC3286414.
5: Hausott B, Vallant N, Hochfilzer M, Mangger S, Irschick R, Haugsten EM, Klimaschewski L. Leupeptin enhances cell surface localization of fibroblast growth factor receptor 1 in adult sensory neurons by increased recycling. Eur J Cell Biol. 2012 Feb;91(2):129-38. doi: 10.1016/j.ejcb.2011.09.009. Epub 2011 Dec 9. PMID: 22169219.
6: Haspel J, Shaik RS, Ifedigbo E, Nakahira K, Dolinay T, Englert JA, Choi AM. Characterization of macroautophagic flux in vivo using a leupeptin-based assay. Autophagy. 2011 Jun;7(6):629-42. doi: 10.4161/auto.7.6.15100. Epub 2011 Jun 1. PMID: 21460622; PMCID: PMC3127049.
7: Abaamrane L, Raffin F, Schmerber S, Sendowski I. Intracochlear perfusion of leupeptin and z-VAD-FMK: influence of antiapoptotic agents on gunshot-induced hearing loss. Eur Arch Otorhinolaryngol. 2011 Jul;268(7):987-93. doi: 10.1007/s00405-011-1487-0. Epub 2011 Jan 19. PMID: 21246210.
8: Selsby J, Pendrak K, Zadel M, Tian Z, Pham J, Carver T, Acosta P, Barton E, Sweeney HL. Leupeptin-based inhibitors do not improve the mdx phenotype. Am J Physiol Regul Integr Comp Physiol. 2010 Nov;299(5):R1192-201. doi: 10.1152/ajpregu.00586.2009. Epub 2010 Sep 15. PMID: 20844259; PMCID: PMC3774252.
9: Muscari C, Capanni C, Giordano E, Stefanelli C, Bonavita F, Stanic I, Bonafè F, Caldarera CM, Guarnieri C. Leupeptin preserves cardiac nitric oxide synthase 3 during reperfusion following long-term cardioplegia. J Surg Res. 2010 Nov;164(1):e27-35. doi: 10.1016/j.jss.2010.05.041. Epub 2010 Jun 12. PMID: 20828747.
10: Kanias T, Acker JP. G.B. Quan et al., Inhibition of high glucose-induced erythrocyte phosphatidylserine exposure by leupeptin and disaccharides, Cryobiology 56 (1) (2008) 53-61. Cryobiology. 2009 Apr;58(2):240. doi: 10.1016/j.cryobiol.2008.12.010. Epub 2009 Jan 3. PMID: 19168046.
11: Lisk G, Pain M, Gluzman IY, Kambhampati S, Furuya T, Su XZ, Fay MP, Goldberg DE, Desai SA. Changes in the plasmodial surface anion channel reduce leupeptin uptake and can confer drug resistance in Plasmodium falciparum-infected erythrocytes. Antimicrob Agents Chemother. 2008 Jul;52(7):2346-54. doi: 10.1128/AAC.00057-08. Epub 2008 Apr 28. PMID: 18443109; PMCID: PMC2443925.
12: Quan GB, Han Y, Yang C, Hu WB, Liu A, Wang JX, Wang Y, Liu MX. Inhibition of high glucose-induced erythrocyte phosphatidylserine exposure by leupeptin and disaccharides. Cryobiology. 2008 Feb;56(1):53-61. doi: 10.1016/j.cryobiol.2007.11.001. Epub 2007 Nov 17. PMID: 18093577.
13: Maes K, Testelmans D, Powers S, Decramer M, Gayan-Ramirez G. Leupeptin inhibits ventilator-induced diaphragm dysfunction in rats. Am J Respir Crit Care Med. 2007 Jun 1;175(11):1134-8. doi: 10.1164/rccm.200609-1342OC. Epub 2007 Mar 22. PMID: 17379854.
14: Momiyama J, Hashimoto T, Matsubara A, Futai K, Namba A, Shinkawa H. Leupeptin, a calpain inhibitor, protects inner ear hair cells from aminoglycoside ototoxicity. Tohoku J Exp Med. 2006 Jun;209(2):89-97. doi: 10.1620/tjem.209.89. PMID: 16707850.
15: Rohr KB, Selwood T, Marquardt U, Huber R, Schechter NM, Bode W, Than ME. X-ray structures of free and leupeptin-complexed human alphaI-tryptase mutants: indication for an alpha-->beta-tryptase transition. J Mol Biol. 2006 Mar 17;357(1):195-209. doi: 10.1016/j.jmb.2005.12.037. Epub 2005 Dec 28. PMID: 16414069.
16: Zhang HC, Karata K, Matsushita K, Takahashi S, Tong XB, Lu J, Zhu CL, Sugaya S, Suzuki T, Suzuki N. Leupeptin-sensitive proteases involved in cell survival after X-ray irradiation in human RSa cells. Cell Biol Int. 2005 Aug;29(8):662-8. doi: 10.1016/j.cellbi.2005.03.023. PMID: 15963736.
17: Nakajima T, Takauchi S, Ohara K, Kokai M, Nishii R, Maeda S, Takanaga A, Tanaka T, Takeda M, Seki M, Morita Y. Alpha-synuclein-positive structures induced in leupeptin-infused rats. Brain Res. 2005 Apr 8;1040(1-2):73-80. doi: 10.1016/j.brainres.2005.01.099. PMID: 15804428.
18: Moldoveanu T, Campbell RL, Cuerrier D, Davies PL. Crystal structures of calpain-E64 and -leupeptin inhibitor complexes reveal mobile loops gating the active site. J Mol Biol. 2004 Nov 5;343(5):1313-26. doi: 10.1016/j.jmb.2004.09.016. PMID: 15491615.
19: Kieran D, Greensmith L. Inhibition of calpains, by treatment with leupeptin, improves motoneuron survival and muscle function in models of motoneuron degeneration. Neuroscience. 2004;125(2):427-39. doi: 10.1016/j.neuroscience.2004.01.046. PMID: 15062985.
20: Rudziński T, Mussur M, Gwiazda Z, Mussur M. Protease inhibitor leupeptin attenuates myocardial stunning in rat heart. Med Sci Monit. 2004 Jan;10(1):BR4-10. PMID: 14704627.

Explore Compound Types